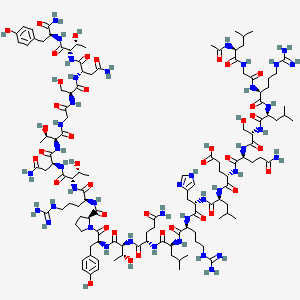
L-Tyrosinamide,N-acetyl-L-leucylglycyl-L-arginyl-L-leucyl-L-seryl-L-glutaminyl-L-a-glutamyl-L-leucyl-L-histidyl-L-arginyl-L-leucyl-L-glutaminyl-L-threonyl-L-tyrosyl-L-prolyl-L-arginyl-L-threonyl-L-asparaginyl-L-threonylglycyl-L-seryl-L-asparaginyl-L-threonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
L-Tyrosinamide,N-acetyl-L-leucylglycyl-L-arginyl-L-leucyl-L-seryl-L-glutaminyl-L-a-glutamyl-L-leucyl-L-histidyl-L-arginyl-L-leucyl-L-glutaminyl-L-threonyl-L-tyrosyl-L-prolyl-L-arginyl-L-threonyl-L-asparaginyl-L-threonylglycyl-L-seryl-L-asparaginyl-L-threonyl- is a useful research compound. Its molecular formula is C122H196N40O39 and its molecular weight is 2847.151. The purity is usually 95%.
BenchChem offers high-quality L-Tyrosinamide,N-acetyl-L-leucylglycyl-L-arginyl-L-leucyl-L-seryl-L-glutaminyl-L-a-glutamyl-L-leucyl-L-histidyl-L-arginyl-L-leucyl-L-glutaminyl-L-threonyl-L-tyrosyl-L-prolyl-L-arginyl-L-threonyl-L-asparaginyl-L-threonylglycyl-L-seryl-L-asparaginyl-L-threonyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Tyrosinamide,N-acetyl-L-leucylglycyl-L-arginyl-L-leucyl-L-seryl-L-glutaminyl-L-a-glutamyl-L-leucyl-L-histidyl-L-arginyl-L-leucyl-L-glutaminyl-L-threonyl-L-tyrosyl-L-prolyl-L-arginyl-L-threonyl-L-asparaginyl-L-threonylglycyl-L-seryl-L-asparaginyl-L-threonyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
L-Tyrosinamide, specifically in the context of its structural analogs such as N-acetyl-L-leucylglycyl-L-arginyl-L-leucyl-L-seryl-L-glutaminyl-L-a-glutamyl-L-leucyl-L-histidyl-L-arginyl-L-leucyl-L-glutaminyl-L-threonyl-L-tyrosyl-L-prolyl-L-arginyl-L-threonyl-L-asparaginyl-L-threonylglycyl-L-seryl-L-asparaginyl-L-threonyl-, is a complex peptide with potential biological activities. This article explores its biological activity, focusing on its catalytic properties, metabolic pathways, and implications in therapeutic applications.
Structure and Composition
The compound is a long-chain peptide consisting of multiple amino acids, including L-tyrosine, L-leucine, L-arginine, and others. The presence of these amino acids suggests potential roles in various biological processes, including neurotransmission and metabolic regulation.
Catalytic Properties
Recent studies have highlighted the catalytic activities of L-tyrosinamide and its derivatives. For instance, research involving aptamer-modified Cu²⁺ ion-functionalized carbon dots (C-dots) demonstrated that L-tyrosinamide could be oxidized to amidodopachrome in the presence of hydrogen peroxide (H₂O₂) and ascorbate. This reaction was facilitated by specific aptananozymes that showed superior catalytic activity compared to isolated components .
Table 1: Catalytic Activities of L-Tyrosinamide Derivatives
| Compound | Reaction Type | Conditions | Product |
|---|---|---|---|
| L-Tyrosinamide | Oxidation | H₂O₂ + Ascorbate | Amidodopachrome |
| Aptamer-modified C-dots | Chiroselective Catalysis | Variable substrate concentrations | Catechol products |
Metabolic Pathways
L-Tyrosinamide is involved in several metabolic pathways. It serves as a precursor for catecholamines such as dopamine and norepinephrine. Studies have shown that abnormal levels of tyrosine can lead to metabolic disorders, indicating its critical role in maintaining physiological balance .
Additionally, the biological O-sulphation of L-tyrosyl peptides has been documented, revealing that L-tyrosinamide can undergo sulfation processes in liver preparations, leading to various sulfate esters . This suggests a potential regulatory mechanism by which these peptides might influence cellular signaling pathways.
Therapeutic Implications
The biological activities of L-tyrosinamide and its derivatives suggest potential therapeutic applications. For example:
- Neuroprotective Effects : Given its role in dopamine synthesis, L-tyrosinamide may have neuroprotective properties against conditions like Parkinson's disease.
- Regulatory Functions : Its involvement as a bioregulatory agent in melanogenesis indicates that it could be explored for dermatological applications related to pigmentation disorders .
Case Study 1: Kinetic Evaluation of Dipeptides
A study evaluated the pharmacokinetics of dipeptides including glycyl-L-tyrosine administered intravenously. The findings indicated rapid clearance from plasma and significant increases in free amino acid concentrations post-administration, suggesting efficient hydrolysis and potential therapeutic use as sources of tyrosine .
Case Study 2: Tyrosinase Activity Monitoring
Research developed an enzyme cascade-triggered colorimetric reaction for detecting tyrosine levels and monitoring tyrosinase activity, linking abnormal tyrosine levels to metabolic disorders. This method could be adapted for clinical diagnostics involving L-tyrosinamide derivatives .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C122H196N40O39/c1-55(2)40-76(141-63(13)169)99(181)138-50-91(176)142-69(18-14-36-135-120(128)129)100(182)150-79(43-58(7)8)108(190)157-85(53-164)113(195)147-72(30-33-87(123)172)102(184)145-74(32-35-93(178)179)103(185)152-78(42-57(5)6)107(189)153-80(46-66-49-134-54-140-66)109(191)144-70(19-15-37-136-121(130)131)101(183)151-77(41-56(3)4)106(188)146-73(31-34-88(124)173)105(187)160-97(62(12)168)118(200)156-83(45-65-24-28-68(171)29-25-65)119(201)162-39-17-21-86(162)114(196)148-71(20-16-38-137-122(132)133)104(186)159-96(61(11)167)117(199)155-82(48-90(126)175)111(193)158-94(59(9)165)115(197)139-51-92(177)143-84(52-163)112(194)154-81(47-89(125)174)110(192)161-95(60(10)166)116(198)149-75(98(127)180)44-64-22-26-67(170)27-23-64/h22-29,49,54-62,69-86,94-97,163-168,170-171H,14-21,30-48,50-53H2,1-13H3,(H2,123,172)(H2,124,173)(H2,125,174)(H2,126,175)(H2,127,180)(H,134,140)(H,138,181)(H,139,197)(H,141,169)(H,142,176)(H,143,177)(H,144,191)(H,145,184)(H,146,188)(H,147,195)(H,148,196)(H,149,198)(H,150,182)(H,151,183)(H,152,185)(H,153,189)(H,154,194)(H,155,199)(H,156,200)(H,157,190)(H,158,193)(H,159,186)(H,160,187)(H,161,192)(H,178,179)(H4,128,129,135)(H4,130,131,136)(H4,132,133,137)/t59-,60-,61-,62-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,94+,95+,96+,97+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVDFCPGVUGNIP-MLZIZKOLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C122H196N40O39 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2847.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














